molecular formula C8H17Cl2N3S B2653049 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride CAS No. 2230803-51-5

2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride

Cat. No.: B2653049
CAS No.: 2230803-51-5
M. Wt: 258.21
InChI Key: ZGDHCBIGLGBQQO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride is a heterocyclic compound that contains both piperazine and thiazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or thiazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in cyclization reactions has been reported to yield high-purity products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thiazine rings.

Scientific Research Applications

2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitrogen and sulfur atoms in its structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and thiazine derivatives, such as:

  • Piperazine
  • Thiazine
  • 1,4-Diazine
  • 1,3-Thiazole

Uniqueness

What sets 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride apart is its combined piperazine-thiazine structure, which imparts unique chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-piperazin-1-yl-5,6-dihydro-4H-1,3-thiazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S.2ClH/c1-2-10-8(12-7-1)11-5-3-9-4-6-11;;/h9H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHCBIGLGBQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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